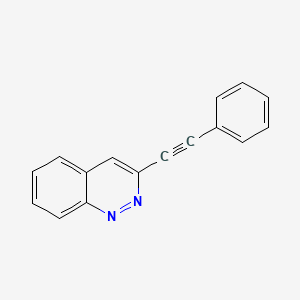

3-(Phenylethynyl)cinnoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2-phenylethynyl)cinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-9,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFKKRDQKFTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Phenylethynyl Cinnoline and Its Advanced Analogues

Strategies for Cinnoline (B1195905) Core Construction

The assembly of the fundamental cinnoline ring system can be achieved through a variety of synthetic transformations. Classical methods have been refined and novel catalytic systems have been introduced, offering diverse pathways to this important N-heterocycle.

Richter Cyclization Protocols and Their Contemporary Adaptations

The Richter cinnoline synthesis, first reported in 1883, represents a foundational method for constructing the cinnoline nucleus. researchgate.netresearchgate.net The classic transformation involves the diazotization of an ortho-aminophenylpropionic acid, followed by cyclization of the resulting arenediazonium salt. researchgate.net In its initial discovery, the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water yielded 4-hydroxycinnoline-3-carboxylic acid, which could then be converted to the parent cinnoline heterocycle through decarboxylation and reductive removal of the hydroxyl group. wikipedia.orgchemeurope.com

Contemporary adaptations of this reaction have significantly expanded its scope and utility. Modern protocols often utilize ortho-alkynylarenediazonium salts, which can be generated in situ from stable precursors like 1-(2-alkynylphenyl)-3,3-dialkyltriazenes. researchgate.netgrowingscience.com The acid-mediated cleavage of these triazenes unmasks the diazonium ion, which then undergoes cyclization. researchgate.net This approach has proven effective for the synthesis of variously substituted cinnolines. growingscience.com For instance, the Richter-type cyclization of o-(1,3-butadiynyl)phenyltriazene has been used to produce 3-alkynyl-4-bromocinnoline, a valuable intermediate for further functionalization. researchgate.net This highlights the evolution of the Richter synthesis from a method to obtain the parent heterocycle to a strategic tool for creating complex, functionalized cinnoline derivatives. researchgate.net

Annulation Reactions for Cinnoline Ring Formation

Annulation reactions provide a powerful and versatile strategy for the construction of the cinnoline ring system, often leveraging transition-metal catalysis to achieve high efficiency and control. researchgate.net These methods typically involve the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single, streamlined process.

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a prominent technique. researchgate.netrsc.org For example, Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes furnishes cinnoline derivatives, proceeding through a key five-membered rhodacycle intermediate. researchgate.net Similarly, the annulation of N-phenyl phthalazine (B143731) or N-phenyl indazole with alkynes via a dehydrogenative C-H/N-H functionalization pathway yields fused cinnoline systems. researchgate.netrsc.org Another approach involves the Rh(III)-catalyzed [4+2] annulation of pyrazolidinones with sulfoxonium ylides to construct pyrazolo[1,2-a]cinnolines. rsc.org

Scandium(III) triflate (Sc(OTf)₃) has been effectively employed as a Lewis acid catalyst in [4+2] annulation reactions, specifically the azo-Povarov reaction. ehu.esacs.org This method utilizes N-carbonyl aryldiazenes as 4π-electron donors, which react with dienophiles like cyclopentadiene (B3395910) to afford cinnoline derivatives in moderate to good yields. ehu.esacs.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating various alkyl and aryl aryldiazene carboxylates. acs.org

Furthermore, catalyst-free cascade annulation reactions have been developed, offering a more sustainable approach. A notable example is the reaction between readily available enaminones and aryl diazonium tetrafluoroboronates, which upon heating in dimethyl sulfoxide, provides a diverse array of cinnoline products without the need for any metal catalyst or additive. acs.org

| Catalyst/Promoter | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III) Complexes | N-phenyl phthalazine/indazole + Alkynes | Dehydrogenative C-H/N-H Annulation | Constructs fused cinnoline systems (e.g., phthalazino[2,3-a]cinnolines). | rsc.org |

| Sc(OTf)₃ | N-carbonyl aryldiazenes + Cyclopentadiene | Azo-Povarov [4+2] Annulation | Rapid access to a range of cinnoline derivatives under mild conditions. | ehu.esacs.org |

| None (Catalyst-Free) | Enaminones + Aryl diazonium salts | Cascade Annulation | Simple, additive-free method with broad substrate diversity. | acs.org |

| Ir(III) Complexes | 2-phenyl-2,3-dihydrophthalazine-1,4-dione + Diazo compounds | C-H Activation/Carbene Insertion/Annulation | Efficient synthesis of phthalazino[2,3-a]cinnoline-8,13-diones. | nih.gov |

Copper-Catalyzed Oxidative Cyclizations and Dehydrogenative Annulations

Copper-catalyzed reactions represent an economically and environmentally attractive avenue for cinnoline synthesis, often utilizing molecular oxygen or air as the terminal oxidant. acs.orgresearchgate.net These methods facilitate the formation of the critical N-N bond and subsequent cyclization through oxidative pathways.

An efficient copper(I)-catalyzed aerobic oxidative cyclization has been developed for the one-pot synthesis of 4-oxo-4H-cinnolin-2-ium-1-ides from substituted 2-alkynylanilines and nitrosoarenes. researchgate.netacs.orgnih.gov This tandem process, which uses an inexpensive copper catalyst and air, is considered a green protocol with significant synthetic potential. acs.orgnih.gov Similarly, a copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. rsc.org

Dehydrogenative annulations catalyzed by copper also provide a direct route to the cinnoline core. For instance, a copper-catalyzed aerobic annulation involving dehydrogenative amination has been shown to afford cinnoline products. rsc.org These methods are part of a broader class of copper-catalyzed C-H functionalization/cyclization strategies that offer powerful alternatives to traditional, multi-step syntheses. rsc.org

Palladium-Catalyzed Annulation of Aryl Triazenes and Diazene Derivatives

Palladium-catalyzed annulation reactions are a cornerstone for the synthesis of highly substituted cinnolines. researchgate.netresearchgate.net A particularly effective strategy involves the reaction of 1-(2-iodoaryl)triazenes with internal alkynes. ntu.edu.sg In the presence of a palladium catalyst and a base, this transformation furnishes 3,4-disubstituted cinnolines in moderate to good yields. researchgate.netresearchgate.netntu.edu.sgdntb.gov.ua The method is compatible with a wide range of functional groups on both the triazene (B1217601) and the alkyne, demonstrating its versatility. ntu.edu.sg

A complementary approach involves the palladium-catalyzed annulation of 1-(2-alkynylaryl)triazenes with aryl halides. ntu.edu.sg While this can provide a route to selectively introduce different substituents at the 3- and 4-positions of the cinnoline ring, it has been noted that yields can be modest due to competing side reactions. ntu.edu.sg The reactivity of the triazene group, which can be considered a masked diazonium ion, is central to the success of these annulation strategies. researchgate.netntu.edu.sg

| Aryl Substrate | Coupling Partner | Catalytic System | Product Type | Reference |

|---|---|---|---|---|

| 1-(2-Iodophenyl)triazenes | Internal Alkynes | Palladium Catalyst / Base | 3,4-Disubstituted Cinnolines | researchgate.netntu.edu.sg |

| 1-(2-Alkynylphenyl)triazene | Iodobenzene | Palladium Catalyst | 3,4-Disubstituted Cinnoline | ntu.edu.sg |

Precision Introduction of the Phenylethynyl Moiety at the 3-Position

Once the cinnoline core is constructed, or if a suitable precursor is available, the next critical step is the regioselective installation of the phenylethynyl group at the C3-position. Cross-coupling reactions are the premier tool for this transformation.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a highly reliable and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is ideally suited for the synthesis of 3-(phenylethynyl)cinnoline from a 3-halocinnoline precursor and phenylacetylene (B144264). thieme-connect.de

The reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), along with a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534). wikipedia.orgthieme-connect.de The reactivity of the 3-halocinnoline substrate is crucial for the success of the coupling. It has been demonstrated that 3-iodocinnoline (B1643213) and 3-bromocinnoline (B1602034) are effective substrates for the Sonogashira coupling, affording the corresponding 3-alkynylcinnoline products in moderate yields. thieme-connect.de In contrast, 3-chlorocinnolines are generally unreactive under these conditions. thieme-connect.de This differential reactivity allows for selective functionalization if multiple different halogen atoms are present on the cinnoline ring. For example, 3-bromo-4-chlorocinnoline (B1601176) can be selectively coupled at the 3-position with phenylacetylene to yield 4-chloro-3-(phenylethynyl)cinnoline. thieme-connect.de

| Cinnoline Substrate | Alkyne | Catalytic System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-Iodocinnoline | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynylcinnoline | Good reactivity and yield. | thieme-connect.de |

| 3-Bromocinnoline | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynylcinnoline | Reacts to give moderate yields. | thieme-connect.de |

| 3-Chlorocinnoline | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | No Reaction | Substrate is unreactive under standard conditions. | thieme-connect.de |

| 3-Bromo-4-chlorocinnoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Chloro-3-(phenylethynyl)cinnoline | Demonstrates selective coupling at the more reactive C-Br bond. | thieme-connect.de |

Optimization of Catalytic Systems and Ligand Effects in Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of this compound and its derivatives. wikipedia.org This reaction typically involves the coupling of a 3-halocinnoline with phenylacetylene, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The optimization of this catalytic system is crucial for achieving high yields and reaction efficiency.

Standard catalytic systems often employ palladium complexes like dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in combination with copper(I) iodide (CuI). thieme-connect.de The base, typically an amine such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. scielo.org.za

Ligand Effects: The nature of the ligand coordinated to the palladium center plays a pivotal role in the catalytic cycle's efficiency. libretexts.org While triphenylphosphine (B44618) (PPh3) is common, research into Sonogashira couplings has shown that modifying ligand properties can significantly enhance catalytic activity. libretexts.orgnih.gov

Electron-rich Ligands: Phosphine (B1218219) ligands with electron-donating groups increase the electron density on the palladium atom, which can facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) complex. libretexts.org

Bulky Ligands: Sterically hindered ligands can promote the reductive elimination step, which releases the final product and regenerates the active Pd(0) catalyst. libretexts.org The use of bulky ligands can also help in generating the active monoligated palladium species from pre-catalysts. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphine ligands. libretexts.org They form stable complexes with palladium and are strong σ-donors, often leading to more efficient catalysis, especially for less reactive substrates like aryl chlorides. libretexts.org NHC-palladium complexes have demonstrated high efficacy in both copper-cocatalyzed and copper-free Sonogashira reactions. libretexts.org

The development of air-stable organopalladium catalysts and conducting reactions under deaerated conditions are also important considerations, as oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). scielo.org.za

Table 1: Representative Catalytic Systems for Sonogashira Coupling of Halocinnolines

| Catalyst | Co-catalyst | Ligand | Base | Substrate Example | Reference |

|---|---|---|---|---|---|

| PdCl2(PPh3)2 | CuI | Triphenylphosphine | Triethylamine | 3-Iodocinnoline | thieme-connect.de |

| Pd(PPh3)4 | CuI | Triphenylphosphine | Triethylamine | 3-Bromocinnoline | thieme-connect.de |

| Pd(CF3COO)2 | CuI | Triphenylphosphine | Triethylamine | 3-Halogen-2-aminopyridines* | scirp.org |

| Pd/NHC Complex | CuI (optional) | N-Heterocyclic Carbene | Various Amines | Aryl Bromides* | libretexts.org |

Data for analogous heterocyclic systems, demonstrating the versatility of the catalytic components.

Substrate Scope and Regioselectivity in 3-Position Functionalization

The success of synthesizing this compound is highly dependent on the nature of the starting cinnoline substrate, particularly the leaving group at the 3-position. The reactivity of 3-halocinnolines in palladium-catalyzed alkynylation follows the general trend for aryl halides: I > Br > Cl. wikipedia.orgthieme-connect.de

3-Iodocinnolines: These are the most reactive substrates, and their coupling with terminal alkynes often proceeds under mild conditions with high yields. thieme-connect.de

3-Bromocinnolines: These substrates are also viable but may require more forcing conditions (e.g., higher temperatures) to achieve comparable yields to their iodo-counterparts. thieme-connect.de

3-Chlorocinnolines: The C-Cl bond is significantly stronger, making 3-chlorocinnolines generally unreactive under standard Sonogashira conditions. thieme-connect.de

This difference in reactivity is a key factor in achieving regioselectivity. For instance, in a molecule containing both a bromine and a chlorine atom on the cinnoline ring, the Sonogashira coupling can be directed selectively to the more reactive C-Br bond. A study on the conversion of 3-bromo-4-chlorocinnoline demonstrated that the phenylethynyl group could be introduced at the 3-position while leaving the chlorine at the 4-position untouched. thieme-connect.de

The scope of the alkyne partner is also broad. While phenylacetylene is the direct precursor for the parent compound, a wide variety of substituted terminal alkynes can be used to generate advanced analogues with diverse functionalities. pkusz.edu.cn For asymmetric internal alkynes, regioselectivity becomes a critical issue, often influenced by steric and electronic differences between the alkyne substituents. pkusz.edu.cn

Table 2: Reactivity of 3-Halocinnolines in Sonogashira Coupling

| Substrate | Leaving Group | Reactivity | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Iodocinnoline | I | High | Good to Excellent | thieme-connect.de |

| 3-Bromocinnoline | Br | Moderate | Moderate | thieme-connect.de |

| 3-Chlorocinnoline | Cl | Very Low / Inert | No Reaction | thieme-connect.de |

Copper-Mediated Alkynylation Strategies

While copper(I) is a common co-catalyst in palladium-catalyzed Sonogashira reactions, copper can also act as the primary catalyst for C-C bond formation. rsc.org Copper-catalyzed alkynylation reactions, often referred to as Stephens-Castro or Rosenmund-von Braun type reactions, provide an alternative pathway for synthesizing alkynyl-substituted heterocycles. These methods are particularly relevant as they can sometimes offer different reactivity patterns or be more cost-effective than palladium-based systems.

Copper(II) alkynyl species have been proposed as key intermediates in numerous copper-catalyzed C-C coupling reactions. chemrxiv.org For example, a stable three-coordinate copper(II) alkynyl complex has been characterized and shown to participate in C-C bond-forming reactions. chemrxiv.org Furthermore, copper-catalyzed tandem reactions, such as a C-N bond formation followed by an annulative cyclization, have been developed for the efficient synthesis of functionalized cinnolines. acs.org

The direct copper-catalyzed alkynylation of quinolones has been reported, requiring a Cu(I) salt in the presence of a Lewis acid. nih.gov This methodology, while applied to a different N-heterocycle, highlights the potential for developing similar copper-mediated strategies for the functionalization of cinnolines. Such protocols could potentially circumvent the need for palladium and offer a complementary approach to accessing this compound.

Decarbonylative Alkynylation of Aromatic Esters

Decarbonylative or decarboxylative cross-coupling reactions represent a modern and powerful strategy for forging C-C bonds, serving as a halogen-free alternative to traditional methods like the Sonogashira coupling. nih.govresearchgate.net In this approach, a carboxylic acid or its ester derivative on an aromatic ring is replaced with an alkynyl group. nih.gov

A palladium-catalyzed decarbonylative alkynylation of aromatic esters with terminal alkynes has been developed. researchgate.net This reaction allows for the transformation of an aryl ester directly into an aryl alkyne, releasing carbon monoxide in the process. Another variation uses nickel or iron catalysts to achieve a decarboxylative alkynylation of redox-active esters, which are readily prepared from ubiquitous carboxylic acids. nih.govnih.govblogspot.com More recently, a copper-catalyzed photoinduced decarboxylative alkynylation has also been reported, expanding the toolkit for this transformation. rsc.org

While the specific application of this methodology to synthesize this compound from a cinnoline-3-carboxylic acid ester has not been explicitly detailed in the reviewed literature, it represents a frontier in synthetic strategy. This approach is highly attractive as it avoids the use of halogenated precursors, which are often prepared in separate synthetic steps. The successful application of decarbonylative alkynylation to other aromatic and heteroaromatic systems suggests its potential as a novel and efficient route to this compound and its complex analogues. nih.govresearchgate.net

Chemo- and Regioselective Synthesis of Complex this compound Architectures

The construction of more complex molecular architectures based on the this compound scaffold requires precise control over chemo- and regioselectivity, especially when multiple reactive sites are present. This is often achieved by exploiting the differential reactivity of various functional groups or positions on the cinnoline ring.

A prime example of such control is the selective functionalization of dihalocinnolines. In a study involving 4,6-dibromo-3-butylcinnoline, optimization of Sonogashira coupling conditions allowed for the selective double alkynylation at both the C-4 and C-6 positions. beilstein-journals.orgresearchgate.net By carefully tuning the reaction temperature and base/solvent system (e.g., using Et3N at 50 °C), the reaction could be driven to completion. researchgate.net Conversely, under different conditions, it is possible to achieve mono-alkynylation, leaving a second halogen available for subsequent, different transformations. This stepwise functionalization is a powerful tool for building complex, unsymmetrically substituted cinnoline derivatives.

Another approach involves the Richter-type cyclization of ortho-(alka-1,3-diynyl)-arenediazonium salts, which allows for the simultaneous construction of the cinnoline ring and the introduction of an ethynyl (B1212043) moiety and a halogen atom at adjacent positions. spbu.ru The resulting halo-alkynyl-cinnoline is a versatile intermediate where the halogen can be displaced by a second, different acetylene (B1199291) fragment, leading to asymmetrically substituted enediynes fused to a cinnoline ring. spbu.ru These strategies showcase how a deep understanding of reaction mechanisms and substrate reactivity enables the rational design and synthesis of intricate this compound-containing structures.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of N-heterocycles like cinnoline. nih.govmdpi.comfrontiersin.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green strategies are applicable to the synthesis of this compound:

Aqueous Media: Performing palladium-catalyzed cross-coupling reactions in water instead of volatile organic solvents is a significant green improvement. mdpi.comresearchgate.net The Sonogashira reaction has been successfully achieved in pure water, which can simplify product isolation and reduce environmental impact. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to increased yields and cleaner reactions with fewer byproducts. rasayanjournal.co.inrsc.orgrsc.org A one-pot microwave-assisted synthesis of novel cinnoline derivatives has been reported, demonstrating the potential of this technology. rsc.orgrsc.org

Electrosynthesis: Electrochemical methods offer a green alternative to chemical oxidants or reductants. acs.orgacs.org A straightforward electrosynthesis of cinnoline derivatives has been developed, featuring mild conditions and avoiding the use of metal reagents. acs.orgacs.org

Catalyst-Free and Metal-Free Reactions: The development of transition-metal-free reactions is a major goal in green chemistry. A novel intramolecular redox cyclization has been developed for the synthesis of cinnolines from simple substrates without the need for a metal catalyst. nih.gov

Applying these green methodologies to the established Sonogashira route for this compound could involve using an aqueous solvent system, employing microwave heating to accelerate the coupling, or developing recyclable, heterogeneous palladium catalysts to minimize metal contamination in the final product.

Reactivity and Mechanistic Elucidation of 3 Phenylethynyl Cinnoline Transformations

Transformations Involving the Cinnoline (B1195905) Heterocycle

The cinnoline ring is a benzo-fused pyridazine (B1198779), which makes it an electron-deficient aromatic system. thieme-connect.de This electronic nature profoundly influences its reactivity towards both electrophiles and nucleophiles and provides opportunities for modern C-H functionalization strategies.

Electrophilic Aromatic Substitution (EAS): The cinnoline system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electronegative nitrogen atoms, which withdraw electron density from the carbocyclic ring. uomustansiriyah.edu.iq The reaction, when it occurs, requires an electrophile to attack the pi electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uomustansiriyah.edu.iq For 3-(Phenylethynyl)cinnoline, substitution would be expected to occur on the benzene (B151609) portion of the heterocycle. The directing influence of the fused pyridazine ring and the phenylethynyl group at position 3 must be considered. The pyridazine ring is deactivating, and substitution is typically directed to the 5- and 8-positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halide) is present on the ring. colby.edudalalinstitute.com In the context of this compound derivatives, if a leaving group were introduced at the C4 position, it would be highly activated towards displacement by nucleophiles. The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon, forming a stable anionic intermediate (a Meisenheimer complex), before the leaving group is expelled to restore aromaticity. colby.edu The presence of strong electron-withdrawing groups activates aromatic rings for this type of substitution. colby.edu For instance, studies on polyfluoroarenes show that nucleophilic substitution occurs selectively, governed by electron density and steric factors. mdpi.com In the case of this compound, the inherent electron deficiency of the heterocycle itself serves as the activating feature.

Direct C–H functionalization has emerged as a powerful tool for modifying complex organic molecules without the need for pre-installed functional groups. rutgers.edumt.com These methods often employ transition metal catalysts (e.g., rhodium, palladium, iridium, copper) to selectively cleave a C–H bond and forge a new bond. mt.comrwth-aachen.de

Rhodium(III)-catalyzed C-H activation is a prominent strategy for the synthesis and functionalization of nitrogen-containing heterocycles. nih.govresearchgate.net For this compound, such methods could be envisioned to introduce new substituents onto the carbocyclic part of the cinnoline core. The reaction typically proceeds through a cyclometalation pathway where a directing group guides the catalyst to a specific C-H bond (often in the ortho position). While the 3-(phenylethynyl) group is not a classic directing group, the nitrogen atoms of the cinnoline ring itself can coordinate to the metal center, potentially directing functionalization to the C4 or C8 positions.

Palladium-catalyzed reactions are also widely used for C-H functionalization and have been employed in the synthesis of 3,4-disubstituted cinnolines. ntu.edu.sg These strategies demonstrate the feasibility of forming new C-C bonds on the cinnoline scaffold.

Below is a table summarizing potential catalytic systems for C-H functionalization applicable to the cinnoline core.

| Catalyst System | Type of Functionalization | Potential Position | Citation |

| Rhodium(III) Complexes | Annulation with alkynes, Amidation | C4, C8 | nih.govresearchgate.net |

| Palladium(II) Acetate | Arylation, Annulation | C4 | ntu.edu.sg |

| Iridium Complexes | Borylation | C5, C6, C7, C8 | mt.com |

| Copper Catalysts | Amination, Sulfoxidation | C4, C5, C6, C7, C8 | researchgate.net |

While the synthesis of cinnolines via ring-enlargement of other heterocycles like 1-aminoindoles or isatins is known, the reverse process—ring-opening of the cinnoline core—is less common under typical synthetic conditions. thieme-connect.deoup.com However, evidence for ring cleavage comes from mass spectrometry. The fragmentation pattern of the parent cinnoline molecule shows an initial loss of a nitrogen molecule (N₂) followed by the loss of acetylene (B1199291), indicating a breakdown of the heterocyclic ring structure. thieme-connect.de

In some specific cases, acid-induced transformations can lead to ring cleavage followed by recyclization. For example, certain ortho-alkynylphenyl sydnones, when treated with strong acids like trifluoroacetic acid, transform into cinnolines, a process that inherently involves the cleavage of the starting sydnone (B8496669) ring. wright.edu It is conceivable that under harsh acidic or reductive conditions, the N-N bond of the this compound could be cleaved, leading to ring-opened intermediates.

Reactions at the Phenylethynyl Functionality

The phenylethynyl group is a versatile functionality, rich in π-electrons, making it a prime site for cycloadditions and addition reactions like hydrogenation.

The carbon-carbon triple bond of the phenylethynyl group can participate in various cycloaddition reactions.

1,3-Dipolar Cycloadditions: The alkyne can act as a dipolarophile in reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, the reaction of alkylated cinnolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a highly reactive dipolarophile, yields pyrrolo[1,2-b]cinnoline derivatives. researchgate.net By analogy, this compound could react with various 1,3-dipoles to append new heterocyclic systems at the 3-position.

Diels-Alder Reactions: The alkyne can serve as a dienophile in [4+2] cycloaddition reactions with dienes. This would result in the formation of a new six-membered ring, transforming the linear phenylethynyl unit into a more complex polycyclic structure.

[2+2+2] Cycloadditions: This reaction type, often catalyzed by transition metals, involves the coupling of three alkyne units (or two alkynes and an alkene) to form a benzene ring. sorbonne-universite.fr this compound could react with two equivalents of another alkyne to construct a highly substituted terphenyl-like system. A transition-metal-free multicomponent reaction involving arynes has also been reported to access cinnoline derivatives through a formal [2+2+2] cycloaddition. researchgate.net

The reduction of the alkyne in this compound can be controlled to produce the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane, depending on the reagents and conditions employed. organic-chemistry.org

cis-Selective Reduction (to (Z)-Styrylcinnoline): Catalytic semi-hydrogenation using poisoned catalysts, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is the classic method for converting alkynes to cis-alkenes. masterorganicchemistry.com More modern methods include the use of palladium complexes that deliver high cis-selectivity or copper-catalyzed semihydrogenation with B₂Pin₂. organic-chemistry.orgrsc.org

trans-Selective Reduction (to (E)-Styrylcinnoline): The reduction of alkynes to trans-alkenes is typically achieved using dissolving metal conditions, such as sodium in liquid ammonia (B1221849) (Na/NH₃). masterorganicchemistry.com Alternatively, palladium-catalyzed transfer hydrogenation with formic acid can also yield E-selective semihydrogenation. organic-chemistry.orgbau.edu.lb

Full Reduction (to Phenethylcinnoline): Complete reduction of the triple bond to a single bond can be accomplished through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and an excess of hydrogen gas (H₂). organic-chemistry.org This method is robust and can be performed under various conditions. organic-chemistry.org

The table below outlines various methods for the selective reduction of the internal alkyne functionality.

| Desired Product | Reagent / Catalyst | Key Features | Citation(s) |

| (Z)-3-Styrylcinnoline | H₂, Lindlar's Catalyst | Classic method for syn-addition of hydrogen. | masterorganicchemistry.com |

| (Z)-3-Styrylcinnoline | [Pd₃]⁺ clusters, H₂ | Homogeneous catalyst, high cis-selectivity. | rsc.org |

| (Z)-3-Styrylcinnoline | Copper catalyst, B₂Pin₂ | Mild reaction conditions. | organic-chemistry.org |

| (E)-3-Styrylcinnoline | Na, liquid NH₃ | Dissolving metal reduction, anti-addition. | masterorganicchemistry.com |

| (E)-3-Styrylcinnoline | Pd catalyst, Formic Acid | Transfer hydrogenation, can be tuned for selectivity. | organic-chemistry.orgbau.edu.lb |

| 3-Phenethylcinnoline | Pd/C, H₂ (excess) | Complete saturation of the triple bond. | organic-chemistry.org |

Oxidative Transformations

The oxidative transformation of cinnoline derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of (4-chlorocinnolin-3-yl)arylmethanols with manganese(IV) oxide results in the corresponding ketones. thieme-connect.de Similarly, pyridinium (B92312) dichromate has been used to oxidize other cinnoline derivatives to form cinnoline-3,4-dicarbaldehyde. thieme-connect.de While direct oxidative studies on this compound are not extensively detailed in the provided context, the reactivity of the cinnoline core suggests its susceptibility to oxidation. The phenylethynyl group may also undergo oxidative cleavage or other transformations under specific oxidative conditions. Further research is needed to fully elucidate the specific oxidative transformations of this compound.

Alkynylation in the Formation of Fused Systems (e.g., Enediynes)

The phenylethynyl group of this compound is a key functional group for the construction of more complex molecular architectures, particularly fused systems like enediynes. Enediynes are a class of compounds known for their potent anticancer and antibiotic activities, which stem from their ability to undergo Bergman cyclization to form a diradical species that can cleave DNA. nih.govnih.gov

A significant strategy for creating fused enediyne systems involves the Richter-type cyclization of ortho-(alka-1,3-diynyl)arenediazonium salts. spbu.ru This method allows for the simultaneous formation of the cinnoline ring and the introduction of an ethynyl (B1212043) group and a bromine atom at adjacent positions. spbu.ru The resulting 3-alkynyl-4-bromocinnoline can then undergo a Sonogashira coupling reaction with a terminal alkyne, such as 5-hexyn-1-ol, to introduce a second acetylene fragment and form an asymmetrically substituted enediyne fused to the cinnoline core. spbu.ruresearchgate.net This approach has been successfully utilized in the synthesis of 10-membered enediynes fused to a cinnoline ring. spbu.ru

The versatility of this method lies in its ability to create asymmetrically substituted enediynes, which are valuable precursors for the synthesis of macrocyclic enediynes through various macrocyclization techniques. spbu.ru

Transition Metal-Catalyzed Reactivity of this compound

Transition metal catalysis plays a pivotal role in activating and transforming the this compound scaffold, enabling the synthesis of diverse and complex heterocyclic compounds.

Gold- and Platinum-Mediated Cyclizations and Rearrangements

Gold and platinum catalysts are well-known for their ability to activate C-C multiple bonds, leading to a variety of cyclization and rearrangement reactions. beilstein-journals.org In the context of enynes, gold catalysts have been shown to facilitate benzannulation reactions of 3-alkoxy-1,5-enynes to produce functionalized benzenes. beilstein-journals.org Gold-catalyzed cyclizations of o-(alkynyl)styrenes have also been reported. beilstein-journals.org While specific examples involving the direct use of this compound in gold- or platinum-mediated reactions are not explicitly detailed in the provided search results, the reactivity patterns of similar enyne systems suggest potential pathways. For instance, the phenylethynyl group could be activated by a gold or platinum catalyst, making it susceptible to nucleophilic attack from a tethered group or an external nucleophile, leading to cyclized or rearranged products. Further investigation into the behavior of this compound under these catalytic conditions is warranted to explore the synthesis of novel fused cinnoline derivatives.

Palladium- and Rhodium-Catalyzed Transformations

Palladium and rhodium catalysts are extensively used in cross-coupling and annulation reactions involving alkynes.

Palladium-Catalyzed Transformations:

Palladium-catalyzed reactions are fundamental in the synthesis and functionalization of cinnolines. The Sonogashira cross-coupling reaction is a key method for introducing the phenylethynyl group at the 3-position of the cinnoline ring. This is typically achieved by reacting a 3-halocinnoline, such as 3-bromocinnoline (B1602034) or 3-iodocinnoline (B1643213), with phenylacetylene (B144264) in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a copper(I) co-catalyst. thieme-connect.de It's important to note that 3-chlorocinnolines are generally unreactive under these conditions. thieme-connect.de

Furthermore, palladium catalysis can be employed to construct the cinnoline ring itself. One approach involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which yields 3,4-disubstituted cinnolines. researchgate.netntu.edu.sg Another strategy is the palladium-catalyzed annulation of 1-(2-alkynylaryl)triazenes with aryl halides, offering a route to selectively introduce different substituents at the 3- and 4-positions of the cinnoline ring. ntu.edu.sg

Rhodium-Catalyzed Transformations:

Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, leading to the synthesis of various cinnoline derivatives. Rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes provides an efficient route to cinnolines and cinnolinium salts. researchgate.net This method is characterized by its broad substrate scope and high stereoselectivity. researchgate.net Mechanistic studies have identified a five-membered rhodacycle as a key intermediate in this catalytic cycle. researchgate.net

Rhodium(III) has also been utilized in the annulation of pyrazolidinones with various partners to construct fused cinnoline systems, such as pyrazolo[1,2-a]cinnolines. researchgate.netacs.org These reactions often proceed through a C-H activation mechanism. researchgate.netacs.org

The table below summarizes some of the key palladium- and rhodium-catalyzed transformations related to cinnoline synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| PdCl₂(PPh₃)₂, CuI | 3-Halocinnoline, Phenylacetylene | This compound | thieme-connect.de |

| Pd(0) catalyst | 2-Iodophenyltriazene, Internal Alkyne | 3,4-Disubstituted Cinnoline | researchgate.netntu.edu.sg |

| Pd(0) catalyst | 1-(2-Alkynylaryl)triazene, Aryl Halide | 3,4-Disubstituted Cinnoline | ntu.edu.sg |

| [CpRhCl₂]₂ | Boc-Arylhydrazine, Alkyne | Cinnoline/Cinnolinium Salt | researchgate.net |

| [CpRhCl₂]₂ | Pyrazolidinone, Iodonium Ylide | Pyrazolo[1,2-a]cinnoline | researchgate.net |

| [Cp*RhCl₂]₂ | 1-Arylpyrazolidinone, Allylic Acetal | Benzodiazepine | acs.org |

Fundamental Mechanistic Investigations (e.g., Reaction Kinetics, Isotopic Labeling Studies)

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. While specific kinetic studies on this compound transformations were not found in the provided search results, mechanistic insights can be inferred from related systems and general principles of isotopic labeling.

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing valuable information about reaction mechanisms. wikipedia.org In this method, one or more atoms in a reactant are replaced with their isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C). wikipedia.org The position of these isotopes in the products can then be determined using techniques like mass spectrometry or NMR spectroscopy, revealing the bonding changes that occurred during the reaction. wikipedia.org

For example, in the study of rhodium-catalyzed C-H activation reactions, deuterium labeling experiments are often employed to determine whether C-H bond cleavage is a reversible or irreversible step. If a reaction involving a deuterated substrate shows incorporation of deuterium into the starting material at positions other than the initial labeling site, it suggests a reversible C-H activation step.

While direct isotopic labeling studies on this compound were not identified, the mechanisms of related reactions provide a framework for potential investigations. For instance, in the palladium-catalyzed annulation of 1-(2-alkynylphenyl)triazene with iodobenzene, a proposed mechanism involves the oxidative addition of the palladium(0) to iodobenzene, followed by coordination of the alkyne, nucleophilic attack of the triazene (B1217601), and reductive elimination. ntu.edu.sg Isotopic labeling of the alkyne or the aryl halide could be used to verify the proposed intermediates and pathways in this transformation.

Similarly, in the Richter cyclization, which can be used to form the cinnoline ring, isotopic labeling could help to elucidate the intricate mechanism, which has been a subject of debate. researchgate.netsibran.ru Early proposals suggested a concerted mechanism, while later studies have indicated the involvement of more complex intermediates. sibran.ru

The application of isotopic labeling techniques to the reactions of this compound would undoubtedly provide deeper insights into the mechanisms of its formation and subsequent transformations, paving the way for the rational design of new synthetic methodologies.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Phenylethynyl Cinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic molecules in solution. tsijournals.com Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 3-(phenylethynyl)cinnoline, a full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is employed for its complete structural assignment.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electron density around the proton, while coupling constants (J) reveal the connectivity between neighboring protons. In the case of this compound, the aromatic protons of the cinnoline (B1195905) and phenyl rings would appear in distinct regions of the spectrum, with their multiplicities (singlet, doublet, triplet, etc.) providing crucial information about adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the alkynyl carbons are particularly characteristic and aid in confirming the presence of the phenylethynyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cinnoline Ring Protons | 7.5 - 8.5 | 120 - 150 |

| Phenyl Ring Protons | 7.2 - 7.8 | 125 - 135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in resolving complex structures by spreading the NMR information across two frequency axes. harvard.educam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would reveal the correlations between adjacent protons on the cinnoline and phenyl rings, helping to assign their specific positions. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.eduresearchgate.net HMBC is crucial for piecing together the molecular fragments, for instance, by showing a correlation between the protons of the phenyl ring and the alkynyl carbons, and between the protons of the cinnoline ring and the alkynyl carbons, thus confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could potentially show correlations between protons on the phenyl ring and the cinnoline ring, depending on the rotational conformation around the single bond connecting them.

Table 2: Application of 2D NMR Techniques to this compound

| Technique | Information Gained |

|---|---|

| COSY | Identifies ¹H-¹H spin-spin coupling networks within the cinnoline and phenyl rings. |

| HSQC | Correlates each proton with its directly bonded carbon atom. |

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the cinnoline, ethynyl (B1212043), and phenyl fragments. |

| NOESY | Provides information on the spatial proximity of protons, aiding in conformational analysis. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zatriprinceton.org These vibrations are characteristic of the bonds and functional groups present, making these methods excellent for functional group identification. photothermal.com

For this compound, the IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups. The C≡C stretching vibration of the ethynyl group is a particularly notable feature, typically appearing in a region of the spectrum with few other absorptions. Aromatic C-H and C=C stretching vibrations from both the cinnoline and phenyl rings would also be prominent. alfredstate.edu

The number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.orgapacwomen.ac.in These modes can be symmetric or asymmetric stretches, as well as in-plane and out-of-plane bending vibrations. uni-leipzig.de

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C≡C Stretch (alkyne) | 2100 - 2260 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. acs.orgmdpi-res.com This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. mdpi.com In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern. This pattern is like a fingerprint for the molecule and can be used to deduce its structure by identifying the stable fragments that are formed. For instance, the fragmentation of this compound might involve the loss of the phenyl group, the ethynyl group, or fragmentation of the cinnoline ring itself. researchgate.net

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Cinnoline |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an organic molecule with multiple chromophores and an extended π-system, like this compound, the UV-Vis spectrum provides critical information about the energy gaps between electronic orbitals. The absorption of UV or visible radiation promotes electrons from a ground state to a higher energy excited state. researchgate.net

The structure of this compound contains several features that give rise to characteristic electronic transitions: the aromatic cinnoline and phenyl rings, the carbon-carbon triple bond of the ethynyl linker, and the non-bonding lone pair electrons on the nitrogen atoms. The primary transitions observed for such compounds are π → π* and n → π*. nih.govthieme-connect.de

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation between the cinnoline ring and the phenylethynyl substituent, these transitions are expected to be intense (high molar absorptivity) and occur in the UV region. nih.gov For general cinnoline derivatives, absorption maxima are typically observed in the 200–380 nm range. nih.gov In related phenylethynyl-substituted heterocyclic systems, intense absorption bands attributed to π-π* transitions have been identified at approximately 270–295 nm. Current time information in Bangalore, IN.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the cinnoline ring, to a π* antibonding orbital. These transitions are typically weaker (lower molar absorptivity) than π → π* transitions and appear at longer wavelengths, often as a shoulder on the main absorption band. nih.gov In analogous aza-aromatic compounds, these transitions have been observed as a shoulder peak in the 320–390 nm range. nih.gov

While specific spectral data for this compound is not extensively published, the expected absorption characteristics can be inferred from closely related structures.

| Compound Class | Absorption Maxima (λmax, nm) | Transition Type | Solvent | Reference |

|---|---|---|---|---|

| 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | 270–295 | π → π* and ICT | CHCl₃ | Current time information in Bangalore, IN. |

| Dibenzo[b,j] ijper.orgmdpi-res.comphenanthroline (DBPhen) Scaffold | 210–250 | π → π | MeOH | nih.gov |

| Dibenzo[b,j] ijper.orgmdpi-res.comphenanthroline (DBPhen) Scaffold | 320–390 (shoulder) | n → π | MeOH | nih.gov |

| General Cinnoline Derivatives | 200–380 | Not Specified | Various | nih.gov |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. epdf.pub Application of this technique to this compound would provide unambiguous proof of its molecular structure and offer detailed insights into its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The key structural questions that X-ray crystallography could answer for this compound include:

Planarity: The degree of planarity or twist between the cinnoline ring and the phenyl group.

Intermolecular Interactions: The presence of non-covalent interactions such as π-stacking or C-H···N hydrogen bonds in the crystal lattice, which govern the solid-state packing and influence material properties.

Although the synthesis of 3-phenylethynylcinnoline has been reported acs.org, and crystal structures for some substituted cinnoline derivatives have been determined nih.govresearchgate.net, a specific, publicly available crystal structure for the parent this compound was not identified in the surveyed literature. The structure of 4-methylcinnoline, for instance, has been determined, confirming the utility of this method for the cinnoline core. nih.gov The determination of the crystal structure of this compound would be a valuable contribution to the field, providing benchmark data for computational studies and structure-property relationship analyses.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₆H₁₀N₂ |

| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). | Not Reported |

| Space Group | The specific symmetry group of the crystal. | Not Reported |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Not Reported |

| Key Bond Lengths (e.g., C≡C, C-C) | Precise distances between bonded atoms. | Not Reported |

| Key Bond Angles (e.g., C-C≡C) | Angles formed by three connected atoms. | Not Reported |

| Torsion Angle (Cinnoline-Ethynyl-Phenyl) | The dihedral angle defining the twist between the ring systems. | Not Reported |

Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy for Photophysical Properties)

Fluorescence spectroscopy is a powerful tool used to investigate the photophysical properties of luminescent molecules. Compounds with extended π-conjugated systems, such as this compound, often exhibit fluorescence upon excitation with UV light. Current time information in Bangalore, IN.researchgate.net The technique measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state.

The key photophysical parameters obtained from fluorescence spectroscopy include:

Emission Maximum (λem): The wavelength at which the highest intensity of fluorescence is emitted. This is related to the energy difference between the excited and ground states.

Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable for applications in imaging and sensing.

The introduction of the phenylethynyl group to a heterocyclic core is known to induce or enhance fluorescence. Current time information in Bangalore, IN. For example, related quinoxaline (B1680401) derivatives bearing a phenylethynyl group exhibit fluorescence emission in the 398 to 467 nm range. Similarly, certain pyrrolo[1,2-b]cinnolines have been found to be highly luminescent. researchgate.net This suggests that this compound is a promising candidate for photophysical studies. Investigating its fluorescence in various solvents could also reveal information about the nature of its excited state, such as potential intramolecular charge transfer (ICT) character.

| Compound Class | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|---|

| 3-(Phenylethynyl) Quinoxaline Derivatives | 353-405 | 398-467 | Not Reported | MeCN | |

| 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | 380 | ~430-500 | Up to 0.47 | CHCl₃ | Current time information in Bangalore, IN. |

| Pyrrolo[1,2-b]cinnolines | Not Reported | Not Reported | Up to 0.90 | Not Reported | researchgate.net |

Rigorous Computational and Theoretical Investigations of 3 Phenylethynyl Cinnoline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(phenylethynyl)cinnoline, stemming from its electron distribution and orbital interactions. These methods provide a detailed map of the molecule's electronic landscape.

Density Functional Theory (DFT) stands as a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it ideal for geometry optimizations and energy calculations. google.com Functionals such as B3LYP or PBE0, combined with a triple-zeta basis set like def2-TZVP or 6-311+G(d,p), are frequently employed to determine the ground-state geometry of molecules. google.comnih.govrsc.org For this compound, a DFT optimization would yield the most stable three-dimensional structure by minimizing the energy with respect to all atomic positions. This process provides crucial data on bond lengths, bond angles, and dihedral angles.

The optimization process would likely reveal a nearly planar arrangement, with slight twisting possible around the single bond connecting the cinnoline (B1195905) ring and the phenylethynyl group to alleviate minor steric strain. The inclusion of dispersion corrections, such as Grimme's D3(BJ) method, is crucial for accurately modeling noncovalent interactions that influence the molecule's conformation and potential for aggregation. google.com The resulting optimized geometry is the foundation for subsequent calculations, including vibrational frequencies and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical yet scientifically plausible data based on typical values for related structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(3)-C(alkyne) | 1.43 | |

| C≡C (alkyne) | 1.21 | |

| C(alkyne)-C(phenyl) | 1.44 | |

| N(1)=N(2) | 1.33 | |

| N(2)-C(3) | 1.35 | |

| **Bond Angles (°) ** | ||

| N(2)-C(3)-C(4) | 121.0 | |

| C(3)-C(alkyne)-C(alkyne) | 178.5 | |

| C(alkyne)-C(alkyne)-C(phenyl) | 178.8 |

For a more rigorous characterization of electronic structure, ab initio methods, which are based on first principles without empirical parameters, are employed. thieme-connect.de Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer higher accuracy for electronic energy and can be used to benchmark DFT results. aps.org

These high-level calculations are particularly valuable for understanding the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). For this compound, the HOMO is expected to be distributed across the entire π-conjugated system, including the phenylethynyl moiety and the cinnoline core. The LUMO would likely also be a π* orbital, and the energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic absorption properties and kinetic stability. researchgate.net Ab initio calculations provide a precise quantification of these orbital energies.

Conformational Analysis and Rotational Barrier Determination

The structure of this compound possesses a key rotational degree of freedom: the torsion around the C3-Cα single bond connecting the cinnoline ring to the ethynyl (B1212043) linker. Conformational analysis using computational methods can map the potential energy surface associated with this rotation. By systematically changing the dihedral angle and calculating the energy at each point, a rotational profile can be generated, revealing the energy minima (stable conformers) and maxima (transition states). ut.ee

The rotational barrier is the energy difference between the most stable and least stable conformations. This barrier is influenced by a combination of steric and electronic factors. mdpi.com In this case, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen atom at the C4 position of the cinnoline ring would be a significant contributor to the barrier height. The stability of atropisomers, which are stereoisomers resulting from hindered rotation, is directly related to the magnitude of this energy barrier. unibo.it Dynamic NMR experiments can sometimes be used to experimentally measure such barriers, which can then be compared with computed values. nih.gov

Table 2: Hypothetical Conformational Energy Profile for this compound This table presents hypothetical data to illustrate the results of a conformational analysis.

| Conformation | Dihedral Angle (H4-C4-C3-Cα) | Relative Energy (kcal/mol) |

| Global Minimum | ~30° | 0.0 |

| Transition State | ~90° | 4.5 |

| Local Minimum | ~150° | 0.2 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.tracs.org Calculations are performed on the optimized geometry, and the resulting theoretical shifts can be correlated with experimental data to confirm structural assignments. For this compound, the calculations would predict distinct chemical shifts for the protons and carbons of the cinnoline and phenyl rings, influenced by the electron-withdrawing nature of the diazine system and the anisotropic effects of the triple bond.

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netdergipark.org.tr This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The extended π-conjugation in this compound is expected to give rise to intense π-π* transitions in the UV-A or near-visible region.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These DFT-calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in the infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include the characteristic C≡C stretching frequency around 2200-2250 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and various ring stretching and deformation modes.

Table 3: Predicted Characteristic Spectroscopic Data for this compound This table presents hypothetical data based on computational predictions for analogous structures.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 8.5 - 9.0 | Protons on cinnoline ring near N atoms |

| ¹³C NMR | Chemical Shift (δ, ppm) | 88 - 95 | Alkyne carbons (C≡C) |

| UV-Vis | λmax (nm) | ~340 | π → π* transition |

| IR | Wavenumber (cm⁻¹) | ~2230 | C≡C stretch |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for exploring the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. acs.org For the synthesis of this compound, which could be achieved via a Sonogashira coupling between a 3-halocinnoline and phenylacetylene (B144264) or through a Richter-type cyclization, DFT calculations can be employed to elucidate the step-by-step mechanism. researchgate.netsibran.ru

By mapping the reaction coordinate, computational chemists can identify all intermediates and, crucially, locate the transition state structures. The calculation of the energy difference between the reactants and the transition state yields the activation energy, which is the primary determinant of the reaction rate. mit.edu This modeling can help explain regioselectivity, predict the feasibility of a proposed synthetic route under different conditions, and rationalize unexpected product formations. nsc.ruresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with other molecules such as solvents or other solutes. nih.govmpg.de An MD simulation models the system as a collection of atoms whose movements are governed by a force field, which is a set of empirical potential energy functions.

For this compound, MD simulations could be used to investigate several phenomena:

Solvation: How solvent molecules arrange around the solute and how this affects its conformation and properties.

Aggregation: The tendency of molecules to self-assemble in solution through noncovalent interactions. Given its planar, aromatic structure, this compound would be expected to exhibit π-π stacking interactions, which could be modeled with MD. acs.org

Conformational Dynamics: MD can simulate the rotational motion around the C-C single bond in real-time, providing insights into the flexibility of the molecule in a condensed phase. upstate.edu

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material. researchgate.net

Exploration of Advanced Applications of 3 Phenylethynyl Cinnoline in Materials Science and Synthetic Chemistry

Development in Organic Electronic Materials

The field of organic electronics leverages the tunable properties of π-conjugated organic molecules for applications in various devices. google.comsigmaaldrich.com The molecular structure of 3-(phenylethynyl)cinnoline, featuring an electron-deficient cinnoline (B1195905) ring coupled with an electron-rich, π-extended phenylethynyl group, suggests its potential as an active component in such devices. researchgate.net Derivatives of nitrogen-containing heterocycles are increasingly being explored as electroluminescent materials and organic semiconductors. researchgate.net

Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently transport charge and emit light upon recombination of electrons and holes. mdpi.com The design of these materials often involves creating structures with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection and confinement within the emissive layer. nih.gov

Nitrogen-containing heterocycles like quinoxalines, which are structurally related to cinnolines, are employed as electroluminescent materials and organic semiconductors. researchgate.net The introduction of a phenylethynyl group can modulate the energy of the ligand-based excited state, which is crucial for the luminescent properties of the material. mdpi.com For instance, anthracene (B1667546) derivatives featuring phenylethynyl substituents have been successfully used as the active layer in organic field-effect transistors (OFETs), demonstrating the utility of this functional group in organic electronics. nih.gov The structure of this compound suggests it could function as either an emissive material or a host material in an OLED device, with its performance tunable through further substitution on the phenyl or cinnoline rings. google.com

Organic semiconductors are the core components of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. sigmaaldrich.comnih.gov The performance of these materials is highly dependent on their ability to transport charge, which is governed by molecular packing in the solid state and the energy levels of the frontier molecular orbitals. nih.gov

Table 1: Properties of Related Organic Semiconductors This table presents data for analogous compounds to illustrate the potential characteristics of this compound-based materials.

| Compound Class | Application | Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Phenylthienyl derivatives with carbazole | OTFTs | Up to 1.7 x 10⁻⁵ | 10²–10⁴ | nih.gov |

| Diketopyrrolopyrrole with phenylacetylene (B144264) | OTFTs | Up to 10⁻³ | > 10⁵ | researchgate.net |

Luminescent Properties and Rational Design of Fluorophores

The combination of an electron-accepting heterocycle with a π-conjugated substituent is a well-established strategy for the rational design of fluorophores. mdpi.com The this compound structure fits the donor-π-acceptor (D-π-A) paradigm, where the cinnoline ring can act as the acceptor and the phenylethynyl moiety as the π-bridge. This molecular design often leads to materials with interesting photophysical properties, including large Stokes shifts and sensitivity to the solvent environment (solvatochromism). rsc.org

The fusion of a cinnoline ring with a naphthalimide dye created a new fluorophore system called "CinNapht," which exhibited a significant red shift, a large Stokes shift, a quantum yield up to 0.33, and strong solvatochromic behavior from green to red emission. rsc.org Similarly, quinoxaline (B1680401) derivatives bearing phenylethynyl groups show fluorescent emission in the 398 to 467 nm range. researchgate.net These examples highlight the potential of the phenylethynyl-cinnoline scaffold as a core for developing novel fluorescent materials. The introduction of the phenylethynyl group is known to impart fluorescent properties to the molecular scaffold. mdpi-res.com By modifying substituents on the phenyl ring, it is possible to fine-tune the electronic properties and, consequently, the emission color and efficiency of the fluorophore. mdpi.com

Table 2: Luminescent Properties of Analogous Heterocyclic Compounds This table provides representative photophysical data for compounds structurally related to this compound.

| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Phenylethynyl-quinoxaline derivatives | 353–405 | 398–467 | Not specified | researchgate.net |

| "CinNapht" (Cinnoline-naphthalimide) | Not specified | Green to Red (solvatochromic) | Up to 0.33 | rsc.org |

Precursors for Complex Polycyclic Aromatic Hydrocarbons and Nitrogen-Containing Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) and complex nitrogen-containing heterocycles are important targets in synthetic chemistry due to their applications in materials science and medicine. nih.govmdpi.com The phenylethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations to build larger, more complex molecular frameworks. chim.it

The alkyne moiety in this compound can serve as a reactive site for annulation reactions. For example, palladium-catalyzed annulation of 1-(2-iodophenyl)triazenes with internal alkynes is a known method for synthesizing 3,4-disubstituted cinnolines. researchgate.netntu.edu.sg In a complementary fashion, the alkyne in a pre-formed cinnoline can react with other reagents to build fused ring systems. The reaction of phenyl-type radicals with alkynes like methylacetylene is a known pathway to forming PAHs such as indene. researchgate.net Similarly, ortho-amino(alkynyl)naphthalenes can undergo cyclization to form benzo[g]indoles, demonstrating the utility of an alkyne adjacent to a nitrogen-containing ring in building polycyclic structures. chim.it Therefore, this compound is a valuable precursor for creating elaborate PAHs and N-heterocycles through reactions like Diels-Alder cycloadditions or transition-metal-catalyzed cycloisomerizations. nih.gov

Role in Catalysis and Ligand Design

The development of sophisticated ligands is central to advancing transition metal catalysis. rsc.org Ligands not only provide a specific steric and electronic environment for the metal center but can also actively participate in the catalytic cycle. rsc.orgrsc.org

The cinnoline ring contains two adjacent nitrogen atoms (a 1,2-diazine system), making it an excellent candidate for a bidentate chelating ligand for transition metals. The chelation of the two nitrogen atoms to a metal center would form a stable five-membered ring, a common feature in many successful catalyst designs.

A close analogue, 2-(phenylethynyl)-1,10-phenanthroline, has been successfully used as an "antenna ligand" to synthesize luminescent Europium(III) complexes. mdpi.com In this context, the phenanthroline part chelates the metal, while the phenylethynyl group modulates the electronic properties and helps sensitize the metal's emission. mdpi.com Similarly, this compound could act as a multifunctional ligand where the cinnoline core binds the metal and the phenylethynyl group provides an extended π-system that can influence the electronic properties of the catalyst or provide a secondary site for interaction with substrates. Such ligands are crucial in developing catalysts for a wide range of organic transformations. rsc.orgnih.gov

Exploration of Organocatalytic Potential

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. scienceopen.combeilstein-journals.org The exploration of new molecular scaffolds for organocatalysts is a continuous effort to develop more efficient and selective catalytic systems. While direct studies employing this compound as an organocatalyst are not extensively documented, its molecular architecture presents features that suggest potential in this field.

The cinnoline ring contains two nitrogen atoms which can act as Lewis basic sites. These sites could potentially interact with and activate substrates in a catalytic cycle. The design of bifunctional organocatalysts, which contain both a Brønsted base and a hydrogen-bond donor, is a common strategy. scienceopen.com The nitrogen atoms of the this compound scaffold could serve as the basic component in such a design.

Furthermore, the rigid and planar aromatic structure of this compound can serve as a robust scaffold for attaching other catalytically active groups. Its derivatives could be designed to create specific chiral environments for asymmetric catalysis. Research into other nitrogen-containing heterocycles has shown their utility in various organocatalytic transformations. For instance, attempts have been made to use azidocinnoline derivatives in enol-mediated organocatalytic cycloaddition reactions, highlighting the interest in the cinnoline core within the context of catalysis, even though the specific reaction was unsuccessful and resulted in decomposition. researchgate.net The continued development in the heterogenization of organocatalysts on solid supports offers a promising route for future applications, where the stability of the cinnoline core could be advantageous. beilstein-journals.org

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry investigates the formation of complex, ordered systems through non-covalent interactions between molecules. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the process of molecular self-assembly, where molecules spontaneously organize into larger, well-defined structures. wikipedia.orgnih.gov

The molecular structure of this compound makes it an excellent candidate for studies in supramolecular chemistry. Key features contributing to this potential include:

Extended π-Conjugated System: The fusion of the benzene (B151609) and pyridazine (B1198779) rings, coupled with the phenylethynyl substituent, creates an extensive, electron-rich π-system.

Planarity and Rigidity: The molecule is largely planar and rigid, which facilitates ordered packing and strong intermolecular interactions.